molecular formula C11H23ClN2O3 B13463287 Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride CAS No. 2866322-35-0

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B13463287
CAS No.: 2866322-35-0
M. Wt: 266.76 g/mol
InChI Key: ORQMIPCJJZYMME-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the synthesis by providing better control over reaction conditions such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can yield the parent diazepane without the hydroxymethyl group.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the diazepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1,4-diazepane-1-carboxylate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    5-(Hydroxymethyl)-1,4-diazepane-1-carboxylate: Lacks the tert-butyl group, which can affect its stability and reactivity.

Uniqueness

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is unique due to the presence of both the tert-butyl and hydroxymethyl groups. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2866322-35-0

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-9(8-14)12-5-7-13;/h9,12,14H,4-8H2,1-3H3;1H

InChI Key

ORQMIPCJJZYMME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(NCC1)CO.Cl

Origin of Product

United States

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